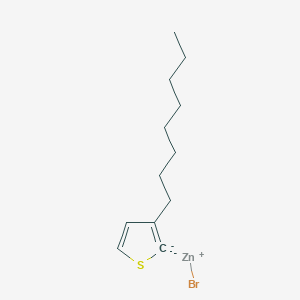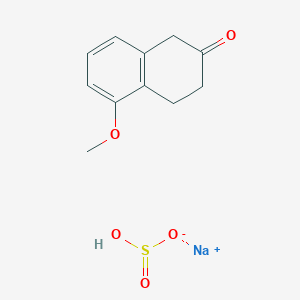
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a methoxy group at the 5-position and a sulfonate group attached to the sodium ion. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt typically involves the following steps:
Methoxylation: The introduction of a methoxy group at the 5-position of 3,4-dihydronaphthalen-2(1H)-one. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Sulfonation: The sulfonation of the methoxylated compound is carried out using sulfur trioxide or chlorosulfonic acid. The reaction is typically performed at low temperatures to prevent decomposition.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the sodium sulfonates salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
科学研究应用
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 5-methoxy-2-tetralone
- 3,4-dihydro-2(1H)-naphthalenone
- 5-methoxy-3,4-dihydronaphthalen-2-yl boronic acid
Uniqueness
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt is unique due to the presence of both methoxy and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability under various conditions.
属性
分子式 |
C11H13NaO5S |
|---|---|
分子量 |
280.27 g/mol |
IUPAC 名称 |
sodium;hydrogen sulfite;5-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H12O2.Na.H2O3S/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;;1-4(2)3/h2-4H,5-7H2,1H3;;(H2,1,2,3)/q;+1;/p-1 |
InChI 键 |
OGDQGNHEBAZGQF-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=CC2=C1CCC(=O)C2.OS(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
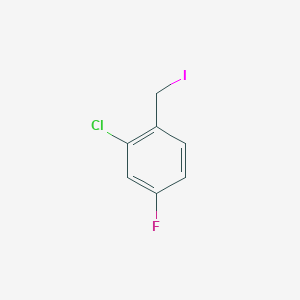
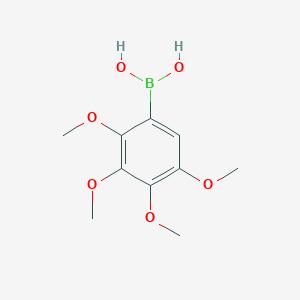


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
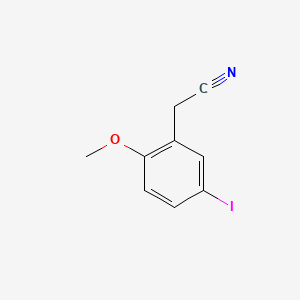
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
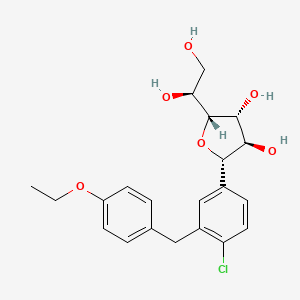
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
